molecular formula C10H11N5O B1595470 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 30354-91-7

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1595470
CAS RN: 30354-91-7
M. Wt: 217.23 g/mol
InChI Key: WBDWTNWLWBQFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of methoxyphenylboronic acid and cyanuric chloride as raw materials . A Suzuki coupling reaction is carried out with the addition of a catalyst, alkali, and a solvent .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied . For instance, 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine participates in a variety of chemical reactions, demonstrating its versatility.

Scientific Research Applications

  • Pharmacological Research

    • Application : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles are used for substrate selective inhibition of Linoleate Oxygenase Activity of ALOX15 .
    • Method : In silico docking studies and molecular dynamics simulations were used to define a common pharmacophore, which is critical for this allosteric inhibition .
    • Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
  • Synthesis of Novel Compounds

    • Application : The reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine yields 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine .
    • Method : The reaction was carried out in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h .
    • Results : The crude product was purified by crystallization using dimethylformamide to provide the title heterocycle in a 95% yield .
  • Development of Pharmaceuticals and Agrochemicals

    • Application : 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is used as a precursor for the synthesis of novel compounds with potential antifungal activities.
    • Method : The specific methods of application or experimental procedures were not detailed in the source.
    • Results : The results or outcomes obtained were not detailed in the source.
  • Organic Synthesis

    • Application : The compound (E)-1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one was obtained in high yield (84%) via the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione with K2CO3 in refluxing methanol .
    • Method : The reaction involves the initial Meyer–Schuster rearrangement of propargylic alcohol, catalyzed by the allyl-ruthenium (II) complex, and a subsequent Knoevenagel condensation of the resulting α,β-unsaturated aldehyde with the perfluorinated β-diketone .
    • Results : This previously unreported compound has been fully characterized by 19F {1H}, 1H and 13C {1H} NMR, IR, UV-Vis, and HRMS .
  • Porphyrin Chemistry

    • Application : Bis(meso-4-methoxyphenyl)-benziporphyrin and its palladium-metal complex were synthesized using three components in the one-pot method .
    • Method : Dimethoxybenzene dicarbinol intermediate was prepared in excellent yields by reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .
    • Results : All intermediates and the final products are fully characterized using NMR, HMRS, and UV-Vis spectroscopies .
  • Heterocyclic Chemistry

    • Application : 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene represents a notable compound within the realm of organic chemistry, particularly within the specialized field of heterocyclic chemistry .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Ultraviolet Filters for Cosmetic Applications

    • Application : The compound 2,4-bis-{[4-(2-ethyl-hexyloxy)-2-hydroxy]-phenyl}-6-(4-methoxyphenyl)-(1,3,5)-triazine, also known as bemotrizinol (USAN), anisotriazine, or BEMT, is an oil-soluble broad-spectrum UV filter . It is used in sunscreen products to absorb, reflect, and scatter ultraviolet (UV) radiation .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Bemotrizinol is approved to be used up to 10% in the EU and Australia and only up to 6% in Canada .
  • Inhibition of Linoleate Oxygenase Activity of ALOX15

    • Application : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles are used for substrate selective inhibition of Linoleate Oxygenase Activity of ALOX15 .
    • Method : In silico docking studies and molecular dynamics simulations were used to define a common pharmacophore, which is critical for this allosteric inhibition .
    • Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
  • Heterocyclic Chemistry

    • Application : 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene represents a notable compound within the realm of organic chemistry, particularly within the specialized field of heterocyclic chemistry .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Future Directions

Future research could focus on the synthesis, characterization, and application of “6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine” and related compounds .

properties

IUPAC Name

6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDWTNWLWBQFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184435
Record name 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

CAS RN

30354-91-7
Record name 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030354917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamine, 6-(4-methoxyphenyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.